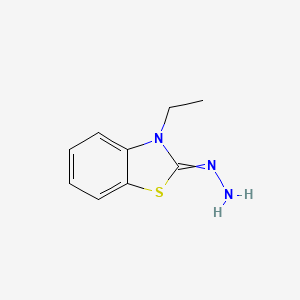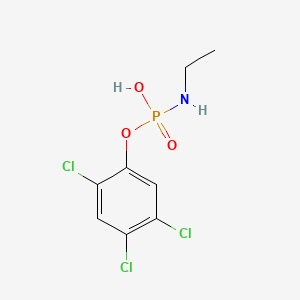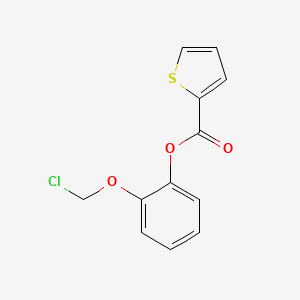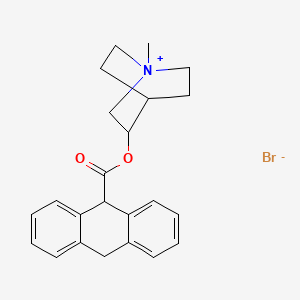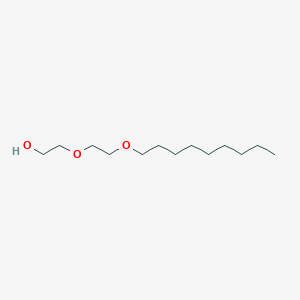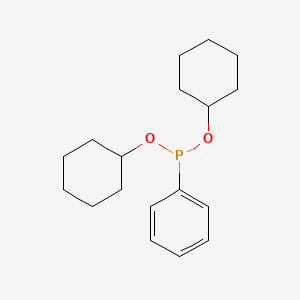
Dicyclohexyl phenylphosphonite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl phenylphosphonite is an organophosphorus compound with the molecular formula C18H27P. It is characterized by the presence of a phosphorus atom bonded to two cyclohexyl groups and one phenyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dicyclohexyl phenylphosphonite can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with cyclohexyl halides under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the phosphonite bond. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphorus center.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Dicyclohexyl phenylphosphonite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Coupling Reactions: It is often used as a ligand in transition metal-catalyzed coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of a base.
Coupling Reactions: Palladium or nickel catalysts are typically employed under mild conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphonites.
Coupling Reactions: Coupled organic products with new C-P bonds.
Applications De Recherche Scientifique
Dicyclohexyl phenylphosphonite has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry to facilitate various catalytic reactions.
Biology: The compound is studied for its potential use in biological systems as a phosphorus donor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique reactivity.
Industry: It is used in the synthesis of high-performance polymers and materials.
Mécanisme D'action
The mechanism by which dicyclohexyl phenylphosphonite exerts its effects involves the interaction of the phosphorus center with various molecular targets. In catalytic reactions, the phosphorus atom coordinates with transition metals to form active catalytic species. This coordination facilitates the formation and breaking of chemical bonds, leading to the desired reaction products.
Comparaison Avec Des Composés Similaires
Triphenylphosphine: Another organophosphorus compound with three phenyl groups attached to the phosphorus atom.
Tricyclohexylphosphine: Similar to dicyclohexyl phenylphosphonite but with three cyclohexyl groups.
Diphenylcyclohexylphosphine: Contains two phenyl groups and one cyclohexyl group.
Uniqueness: this compound is unique due to its balanced steric and electronic properties, making it an effective ligand in various catalytic processes. Its combination of cyclohexyl and phenyl groups provides a unique reactivity profile compared to other similar compounds.
Propriétés
Numéro CAS |
39150-00-0 |
|---|---|
Formule moléculaire |
C18H27O2P |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
dicyclohexyloxy(phenyl)phosphane |
InChI |
InChI=1S/C18H27O2P/c1-4-10-16(11-5-1)19-21(18-14-8-3-9-15-18)20-17-12-6-2-7-13-17/h3,8-9,14-17H,1-2,4-7,10-13H2 |
Clé InChI |
WEJRDDNNNZSBSG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OP(C2=CC=CC=C2)OC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



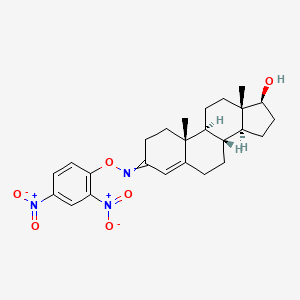
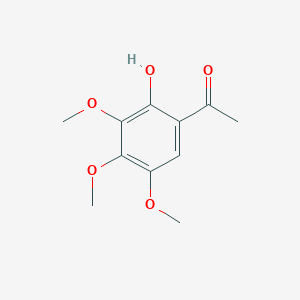
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681793.png)



